![molecular formula C22H17ClN4O2 B2476824 N-(3-acétylphényl)-4-chloro-3-méthyl-1-phényl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-45-6](/img/structure/B2476824.png)
N-(3-acétylphényl)-4-chloro-3-méthyl-1-phényl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, which is a type of aromatic heterocyclic compound . These types of compounds are often found in pharmaceuticals and exhibit a range of pharmacological effects .
Synthesis Analysis
While the specific synthesis pathway for this compound is not provided, similar compounds are typically synthesized through various methods such as solution-phase parallel synthesis . The synthesis of related compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The nitrogen atoms on its pyridine rings can donate their electron lone pairs to metal cations, allowing it to act as a ligand in coordination polymers .Applications De Recherche Scientifique
- Des chercheurs ont étudié le potentiel des pyrazolo[3,4-b]pyridines comme agents anticancéreux. Ces composés présentent des effets cytotoxiques contre diverses lignées de cellules cancéreuses en interférant avec la prolifération cellulaire, l'apoptose et l'angiogenèse . Des études supplémentaires explorent leurs mécanismes d'action spécifiques et leur potentiel pour les thérapies ciblées.
- Les pyrazolo[3,4-b]pyridines se sont avérées prometteuses comme agents anti-inflammatoires. Elles modulent les voies inflammatoires, notamment NF-κB et COX-2, qui jouent un rôle crucial dans les maladies liées à l'inflammation . Ces composés pourraient être précieux pour traiter des affections telles que la polyarthrite rhumatoïde et les maladies inflammatoires de l'intestin.
- Certaines pyrazolo[3,4-b]pyridines présentent des effets neuroprotecteurs. Des chercheurs explorent leur potentiel pour prévenir les dommages neuronaux et gérer les troubles neurodégénératifs comme la maladie d'Alzheimer et la maladie de Parkinson . Ces composés peuvent cibler des récepteurs ou des voies spécifiques impliqués dans la neuroinflammation et le stress oxydatif.
- Les pyrazolo[3,4-b]pyridines ont été étudiées pour leurs propriétés antivirales. Elles inhibent la réplication virale en ciblant des enzymes ou des protéines essentielles dans les virus, ce qui en fait des candidates potentielles pour le développement de médicaments antiviraux . La recherche se concentre sur leur efficacité contre des virus spécifiques, notamment le VIH et la grippe.
- Des chercheurs ont exploré les pyrazolo[3,4-b]pyridines comme ligands dans les réactions catalysées par les métaux. Ces composés peuvent se coordonner avec les métaux de transition, influençant la sélectivité et l'efficacité de la réaction. Leur utilisation dans les réactions de couplage croisé, l'activation C–H et d'autres transformations est un domaine de recherche actif .
- Les pyrazolo[3,4-b]pyridines présentent des propriétés photophysiques intéressantes, notamment la fluorescence et la phosphorescence. Les scientifiques étudient leur utilisation comme capteurs pour détecter les ions métalliques, les anions ou les biomolécules. Ces composés peuvent servir de sondes moléculaires en imagerie biologique et en surveillance environnementale .
Activité anticancéreuse
Propriétés anti-inflammatoires
Neuroprotection et maladies neurodégénératives
Activité antivirale
Réactions catalysées par les métaux
Propriétés photophysiques et applications de détection
Orientations Futures
While specific future directions for this compound are not provided, research into pyrimidine derivatives is ongoing, with numerous potential applications in medicinal chemistry . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c1-13-19-20(23)18(22(29)25-16-8-6-7-15(11-16)14(2)28)12-24-21(19)27(26-13)17-9-4-3-5-10-17/h3-12H,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMCULDBCLEKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC(=C3)C(=O)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


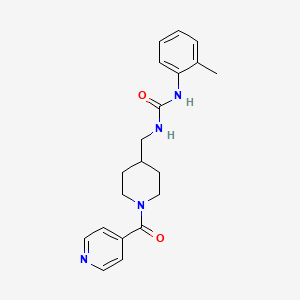
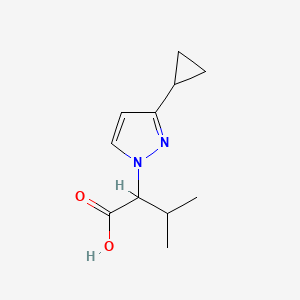
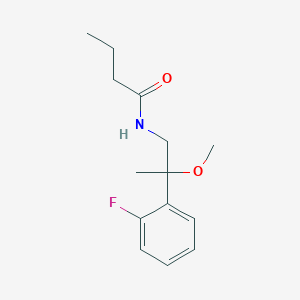
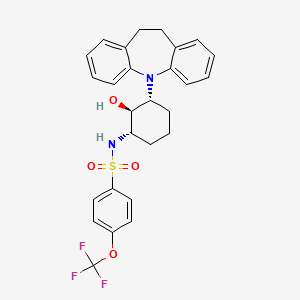
![3-(4-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2476753.png)
![methyl 4-[5-(thiophen-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2476755.png)

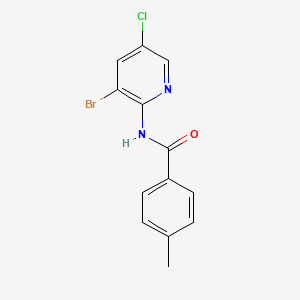
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2476761.png)
![N-(2-fluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476762.png)
![(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B2476763.png)
![N-(2-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2476764.png)
